4-Thiazolecarbonitrile, 2-(bromomethyl)-
Overview
Description
“4-Thiazolecarbonitrile, 2-(bromomethyl)-” is a chemical compound with the molecular formula C5H3BrN2S and a molecular weight of 203.06 g/mol . It is also known by other synonyms such as “2-(bromomethyl)-1,3-thiazole-4-carbonitrile”, “2-Bromomethylthiazole-4-carbonitrile”, and "2-Bromomethyl-thiazole-4-carbonitrile" .
Molecular Structure Analysis
The molecular structure of “4-Thiazolecarbonitrile, 2-(bromomethyl)-” includes a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The compound also contains a bromomethyl group attached to the 2-position of the thiazole ring and a nitrile group attached to the 4-position .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Thiazolecarbonitrile, 2-(bromomethyl)-” include a molecular weight of 203.06 g/mol and a molecular formula of C5H3BrN2S . Other computed properties include a topological polar surface area of 64.9Ų and an XLogP3 of 1.6 .Scientific Research Applications
Green Synthesis and Biological Evaluation
Research emphasizes the importance of green chemistry in synthesizing heterocyclic compounds like thiazolidinone derivatives, where "4-Thiazolecarbonitrile, 2-(bromomethyl)-" plays a crucial role. The use of microwave-assisted organic synthesis under green chemistry principles highlights an efficient and environmentally friendly approach to developing compounds with significant biological activities, including antibacterial, antitubercular, anticancer, and antifungal properties. These derivatives are considered promising candidates for disease treatment, emphasizing the need for further exploration in drug development projects (JacqulineRosy et al., 2019).
Biological Activities of Thiazolidin-4-Ones
Thiazolidin-4-ones, closely related to "4-Thiazolecarbonitrile, 2-(bromomethyl)-" derivatives, show a plethora of biological activities. Recent studies focus on their properties as antioxidants, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral agents. The influence of different substituents on these molecules greatly affects their biological activity, offering insights into optimizing thiazolidin-4-one derivatives as drug agents (Mech et al., 2021).
Antimicrobial, Antitumor, and Antidiabetic Agents
The review of 2,4‐Thiazolidinedione (TZD) derivatives reveals a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects. This diversity, coupled with novel modes of action and the potential for structural modification, has attracted significant attention from medicinal chemists. The TZD nucleus's versatility as a core structure in drug development is emphasized, highlighting its potential in addressing various clinical disorders (Singh et al., 2022).
Synthesis of Fused Heterocycles
The synthesis and chemical transformations of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles, derived from "4-Thiazolecarbonitrile, 2-(bromomethyl)-," demonstrate their utility in creating a variety of heterocyclic compounds. These compounds, including 1-benzofurans, indoles, and 1-benzothiophenes, underline the powerful synthetic potential of thiazole derivatives in medicinal chemistry and drug discovery processes (Petrov et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is often used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
Based on its structure, it can be inferred that it might undergo nucleophilic substitution reactions at the benzylic position . The bromomethyl group attached to the thiazole ring could potentially act as a leaving group, allowing nucleophiles to attack and form new bonds .
Biochemical Pathways
As a building block in chemical synthesis, its effects on biochemical pathways would likely depend on the specific compounds it is used to create .
Pharmacokinetics
As a small molecule with a molecular weight of 203.06 g/mol , it might be expected to have good bioavailability, but this would depend on many factors including its chemical stability, solubility, and the presence of functional groups that could influence its absorption and distribution.
Result of Action
Given its use as a building block in chemical synthesis , the results of its action would likely be highly context-dependent, relating to the specific reactions it is involved in and the compounds it is used to create.
Properties
IUPAC Name |
2-(bromomethyl)-1,3-thiazole-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-1-5-8-4(2-7)3-9-5/h3H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHJWNRMSBGEKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CBr)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454483-81-9 | |
Record name | 2-(bromomethyl)-1,3-thiazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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